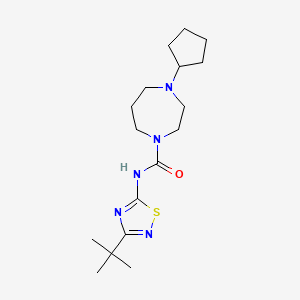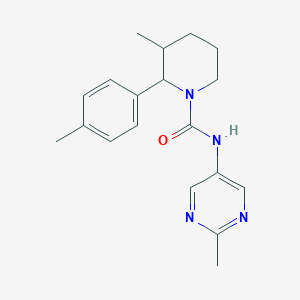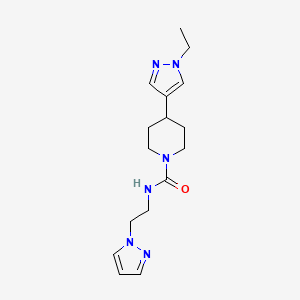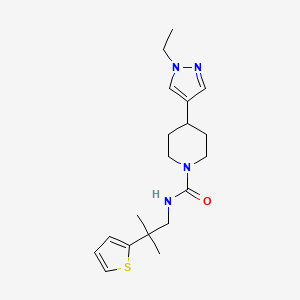
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-cyclopentyl-1,4-diazepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-cyclopentyl-1,4-diazepane-1-carboxamide is a complex organic compound characterized by the presence of a thiadiazole ring, a cyclopentyl group, and a diazepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-cyclopentyl-1,4-diazepane-1-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.
化学反応の分析
Types of Reactions
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-cyclopentyl-1,4-diazepane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring or the diazepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can yield amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
科学的研究の応用
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-cyclopentyl-1,4-diazepane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
作用機序
The mechanism of action of N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-cyclopentyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and the diazepane ring can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.
類似化合物との比較
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-cyclopentyl-1,4-diazepane-1-carboxamide can be compared with other similar compounds, such as:
- N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)hexanamide
- N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-5-azaspiro[3.5]nonan-8-amine
- 3-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3,9-diazabicyclo[4.2.1]nonane
These compounds share the thiadiazole ring but differ in the other functional groups and ring structures. The unique combination of the cyclopentyl group and the diazepane ring in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
IUPAC Name |
N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-cyclopentyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5OS/c1-17(2,3)14-18-15(24-20-14)19-16(23)22-10-6-9-21(11-12-22)13-7-4-5-8-13/h13H,4-12H2,1-3H3,(H,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQKSEZJNMPIOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NSC(=N1)NC(=O)N2CCCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-[4-(1-Methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B6753260.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B6753273.png)
![(2-Ethoxycyclopropyl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6753279.png)
![8-Azaspiro[4.5]decan-8-yl(cyclopentyl)methanone](/img/structure/B6753281.png)
![(2-Cyclopropylpyrimidin-4-yl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6753290.png)
![6-Azabicyclo[3.2.0]heptan-6-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B6753296.png)
![4-(1,3-benzoxazol-2-yl)-N-[(5-methylthiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6753302.png)

![N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide](/img/structure/B6753309.png)
![1-(1-Methyl-6-oxopiperidin-3-yl)-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea](/img/structure/B6753314.png)


![4-[2-(Oxolan-3-yl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B6753350.png)
![N-[(4-cyanophenyl)methyl]-N-cyclopropyl-2-(oxolan-3-yl)acetamide](/img/structure/B6753356.png)
